molecular formula C15H12BrFO B1314703 4'-Bromo-3-(4-fluorophenyl)propiophenone CAS No. 875433-11-7

4'-Bromo-3-(4-fluorophenyl)propiophenone

Cat. No. B1314703
M. Wt: 307.16 g/mol
InChI Key: UHBOPSHNYYVVCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4’-Bromo-3-(4-fluorophenyl)propiophenone is C15H12BrFO . The structure contains a total of 31 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-3-(4-fluorophenyl)propiophenone include a molecular weight of 307.16 , a boiling point of 406.972ºC at 760 mmHg , and a density of 1.405g/cm³ . The compound is also described as having 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

1. Synthesis and Antimicrobial Studies

  • Summary of Application: This compound has been used in the synthesis of pyrazole-derived hydrazones . These molecules have shown potential as potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
  • Results or Outcomes: The synthesized molecules were found to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL . Furthermore, these molecules were found to be non-toxic to human cells at high concentrations .

2. Synthesis and Evaluation of Antibacterial and Antifungal Activities

  • Summary of Application: This compound has been used in the synthesis of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles .
  • Results or Outcomes: The synthesized compounds were evaluated for their antibacterial and antifungal activities . The exact results or outcomes are not specified in the search results.

Safety And Hazards

The safety data sheet for a similar compound, Propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOPSHNYYVVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471099
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(4-fluorophenyl)propiophenone

CAS RN

875433-11-7
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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